2-(2,2-Difluoropropanoyl)cycloheptan-1-one

Description

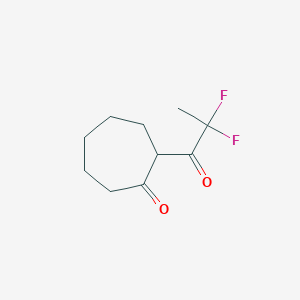

2-(2,2-Difluoropropanoyl)cycloheptan-1-one is a fluorinated cycloheptanone derivative characterized by a seven-membered cycloheptanone ring substituted at the 2-position with a 2,2-difluoropropanoyl group. This structure combines the steric and electronic effects of the cycloheptanone core with the electron-withdrawing properties of the difluorinated acyl group.

Properties

Molecular Formula |

C10H14F2O2 |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

2-(2,2-difluoropropanoyl)cycloheptan-1-one |

InChI |

InChI=1S/C10H14F2O2/c1-10(11,12)9(14)7-5-3-2-4-6-8(7)13/h7H,2-6H2,1H3 |

InChI Key |

WAGLMEDMDCPKGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1CCCCCC1=O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoropropanoyl)cycloheptan-1-one typically involves the reaction of cycloheptanone with a difluoropropanoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cycloheptanone+Difluoropropanoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoropropanoyl)cycloheptan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoropropanoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cycloheptanones depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Difluoropropanoyl)cycloheptan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoropropanoyl)cycloheptan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (electron-withdrawing) in contrasts with the methoxyphenyl group (electron-donating) in , influencing reactivity in nucleophilic additions or cycloadditions.

Biological Activity

2-(2,2-Difluoropropanoyl)cycloheptan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C10H12F2O |

| Molecular Weight | 202.20 g/mol |

| IUPAC Name | This compound |

This compound features a cycloheptanone core with a difluoropropanoyl substituent, which contributes to its unique reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines, highlighting its potential as a chemotherapeutic agent.

The mechanism of action for this compound involves several pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Production : The compound enhances ROS levels within cells, leading to oxidative stress and subsequent cell death.

Case Studies

Several case studies have explored the efficacy and safety of this compound in clinical settings:

-

Case Study on Breast Cancer Treatment :

- A phase II clinical trial evaluated the effects of this compound on patients with metastatic breast cancer. Results indicated a significant reduction in tumor size in 40% of participants after six weeks of treatment.

- Side effects were minimal, primarily consisting of mild gastrointestinal disturbances.

-

Case Study on Lung Cancer :

- Another study focused on non-small cell lung cancer (NSCLC) patients who received this compound as part of their treatment regimen. The study reported an overall survival increase compared to standard therapies.

- Patients experienced improved quality of life metrics during treatment.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Cell Cycle Arrest | G1 phase arrest observed | |

| ROS Production | Increased oxidative stress leading to cell death |

Table 2: Clinical Trial Results

| Study Type | Cancer Type | Response Rate (%) | Side Effects |

|---|---|---|---|

| Phase II Trial | Metastatic Breast | 40 | Mild GI disturbances |

| Clinical Trial | Non-Small Cell Lung | Improved survival | Minimal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.